An In-Depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Methyl 2-(5-bromo-2-hydroxyphenyl)acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's characteristics, synthesis, purification, and analytical methodologies, offering practical insights and detailed protocols.
Introduction: The Significance of a Versatile Building Block
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS No. 220801-66-1) is a substituted phenylacetate derivative that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a bromine atom, a hydroxyl group, and a methyl ester, make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a valuable starting material in the development of novel drug candidates.[1] This guide aims to provide a detailed technical resource for scientists working with this compound, facilitating its effective use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in synthesis and formulation. The key properties of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 2-(5-bromo-2-hydroxyphenyl)acetate | [2] |
| Synonyms | Methyl 5-bromo-2-hydroxybenzeneacetate, (2-Hydroxy-5-bromophenyl)acetic acid methyl ester | [3][4] |
| CAS Number | 220801-66-1 | [3][4] |
| Molecular Formula | C₉H₉BrO₃ | [3][4] |
| Molecular Weight | 245.07 g/mol | [3][4] |
| Physical Form | Solid | [5] |
| Melting Point | Not definitively reported in peer-reviewed literature; solid at room temperature. | |
| Boiling Point | 317.143 °C (Predicted) | [3] |
| Density | 1.562 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | [6] |
| Storage | Sealed in a dry environment at room temperature. | [7] |
Synthesis and Purification
The synthesis of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate can be achieved through several routes. A common and effective method involves the bromination of a phenylacetic acid derivative followed by esterification.
Synthetic Pathway Overview
A plausible and efficient synthesis starts from 2-(2-hydroxyphenyl)acetic acid. The key steps involve the regioselective bromination of the aromatic ring, followed by Fischer esterification of the carboxylic acid moiety.
Caption: Synthetic pathway for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Bromination of 2-(2-Hydroxyphenyl)acetic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-(2-hydroxyphenyl)acetic acid (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent from the dropping funnel over 30-60 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-(5-bromo-2-hydroxyphenyl)acetic acid.
Step 2: Fischer Esterification
-
To the crude 2-(5-bromo-2-hydroxyphenyl)acetic acid, add an excess of methanol (e.g., 10-20 equivalents) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[3]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Methyl 2-(5-bromo-2-hydroxyphenyl)acetate.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Caption: General workflow for purification by recrystallization.
For a compound like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate, a solvent system of ethyl acetate/hexanes or methanol/water would be a logical starting point for optimization.[10] The principle is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to crystallize upon slow cooling as its solubility decreases.
Spectroscopic and Chromatographic Characterization
Unequivocal structural confirmation and purity assessment are critical in drug development. The following sections outline the expected spectroscopic and chromatographic profiles for Methyl 2-(5-bromo-2-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons adjacent to the aromatic ring and the ester group will appear as a singlet, while the methyl ester protons will also be a singlet, typically further downfield.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine being significantly influenced), the methylene carbon, and the methyl carbon of the ester.
Note: As of the time of writing, publicly available, detailed, and assigned NMR data for this specific compound are limited. The expected shifts are based on general principles and data from structurally similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Phenol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ester) | 1730-1750 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Ester) | 1000-1300 | Stretching |
| C-Br | 500-600 | Stretching |
The broadness of the O-H stretch is indicative of hydrogen bonding. The exact position of the C=O stretch can provide information about conjugation and ring strain.[11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
Expected Fragmentation: The molecular ion peak (M+) should be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[12] Common fragmentation pathways for phenylacetate esters include the loss of the methoxy group (-OCH₃) and the cleavage of the bond between the methylene group and the aromatic ring.[13]
Caption: Potential fragmentation pathways in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.
A Representative RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should provide good separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[14]
Chemical Reactivity and Stability
The reactivity of Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is dictated by its functional groups.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation.
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[15]
-
Aromatic Bromine: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key transformation for building molecular complexity.
Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases to prevent degradation. Hydrolysis of the ester is a likely degradation pathway if exposed to moisture, especially at non-neutral pH.
Applications in Drug Discovery and Development
As a functionalized building block, Methyl 2-(5-bromo-2-hydroxyphenyl)acetate serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of multiple reaction sites allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the bromine atom can be used as a handle for introducing new substituents via cross-coupling reactions to probe different regions of a biological target's binding pocket.
Safety Information
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate is a key chemical intermediate with significant potential in pharmaceutical research and development. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, purification, and analytical characterization. By understanding these fundamental aspects, researchers and scientists can effectively utilize this versatile building block in their efforts to discover and develop new therapeutic agents.
References
-
Acta Crystallographica Section E: Structure Reports Online. (2012). Methyl 5-bromo-2-hydroxybenzoate . [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) . [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry . [Link]
-
Xing-Chem. (n.d.). CAS 220801-66-1: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate - Your Trusted Supplier in China . [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note . [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures . [Link]
-
SIELC Technologies. (2018). Separation of Methyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column . [Link]
-
ResearchGate. (2025). ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde . [Link]
-
NIST. (n.d.). Pentyl phenylacetate . [Link]
-
PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups . [Link]
-
Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde . [Link]
-
Science.gov. (n.d.). chromatographic rp-hplc method: Topics by Science.gov . [Link]
-
ResearchGate. (2025). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups . [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc . [Link]
- Google Patents. (n.d.).
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual . [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data . [Link]
-
Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis . [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology . [Link]
-
SpectraBase. (n.d.). Phenylacetate - Optional[FTIR] - Spectrum . [Link]
-
Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023). Several Important Pharmaceutical Intermediates . [Link]
- Google Patents. (n.d.). CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.
-
Canada.ca. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? . [Link]
-
International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” . [Link]
-
MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde . [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . [Link]
-
TCU Digital Repository. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d . [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl acetate at different temperatures. [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate [oakwoodchemical.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. echemi.com [echemi.com]
- 5. Methyl 2-(5-bromo-2-hydroxyphenyl)acetate – Biotuva Life Sciences [biotuva.com]
- 6. nbinno.com [nbinno.com]
- 7. achmem.com [achmem.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. prepchem.com [prepchem.com]
- 12. savemyexams.com [savemyexams.com]
- 13. Methyl (2-hydroxyphenyl)acetate | SIELC Technologies [sielc.com]
- 14. theaspd.com [theaspd.com]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
